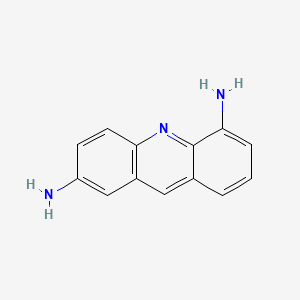
2,5-Acridinediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Acridinediamine is an organic compound belonging to the acridine family. Acridines are known for their planar, tricyclic structures, which allow them to intercalate with DNA. This property makes them useful in various scientific and industrial applications, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Acridinediamine typically involves the nitration of acridine followed by reduction. The nitration process introduces nitro groups at specific positions on the acridine ring, which are then reduced to amine groups. Common reagents used in these steps include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same nitration and reduction steps but on a larger scale, with careful control of reaction conditions to optimize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Acridinediamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced further to form different derivatives.
Substitution: The amine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Various reduced forms of the compound.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,5-Acridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a DNA intercalating agent, useful in studying DNA-protein interactions and DNA replication.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA and disrupt cellular processes.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mécanisme D'action
The primary mechanism by which 2,5-Acridinediamine exerts its effects is through DNA intercalation. This process involves the insertion of the planar acridine ring between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to errors in DNA replication and transcription, ultimately inhibiting cell growth and proliferation .
Comparaison Avec Des Composés Similaires
3,6-Acridinediamine: Another member of the acridine family with similar DNA intercalating properties.
Proflavine: Known for its antiseptic properties and also acts by intercalating with DNA.
Acridine Orange: A fluorescent dye used in various biological applications, also intercalates with DNA
Uniqueness of 2,5-Acridinediamine: What sets this compound apart from its counterparts is its specific substitution pattern, which can influence its binding affinity and specificity for different DNA sequences. This makes it a valuable tool in targeted research applications .
Propriétés
Numéro CAS |
64414-76-2 |
|---|---|
Formule moléculaire |
C13H11N3 |
Poids moléculaire |
209.25 g/mol |
Nom IUPAC |
acridine-2,5-diamine |
InChI |
InChI=1S/C13H11N3/c14-10-4-5-12-9(7-10)6-8-2-1-3-11(15)13(8)16-12/h1-7H,14-15H2 |
Clé InChI |
OBPFLVBMCMRKFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC3=C(C=CC(=C3)N)N=C2C(=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


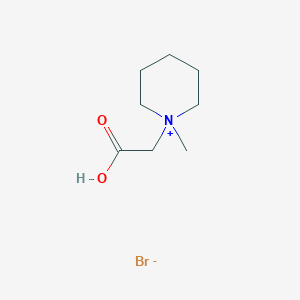
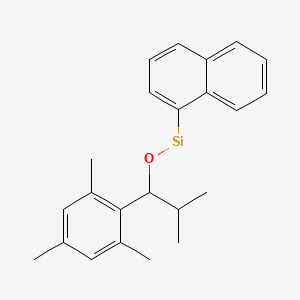
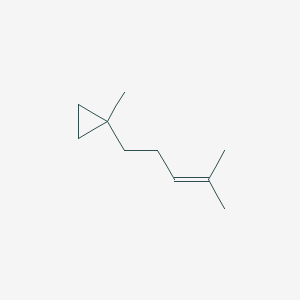



![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
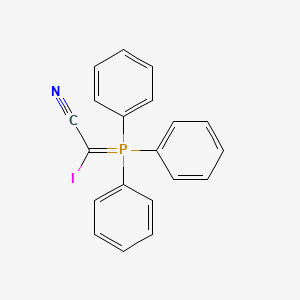


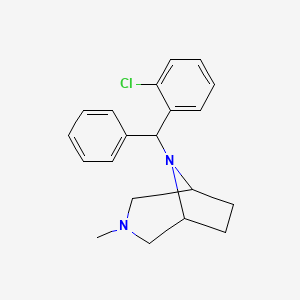
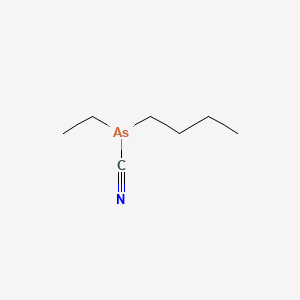
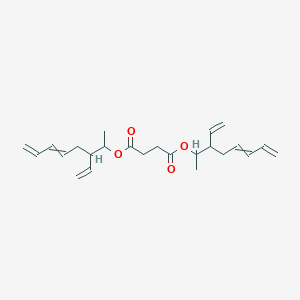
![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
